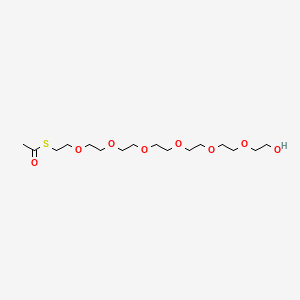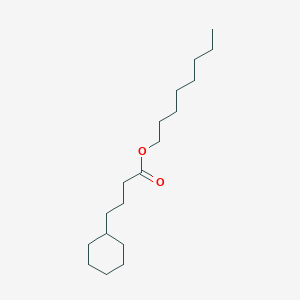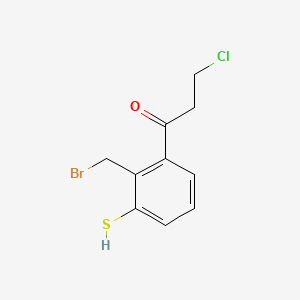
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C10H10BrF3O. This compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Methoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.
Fluorination: The fluorine atom is introduced through a selective fluorination reaction using a fluorinating agent like Selectfluor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of propyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy and fluorine groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- 3-Bromopropyltrimethoxysilane
Comparison: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H10BrF3O |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-(difluoromethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
LXGVHFVCDLTZSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


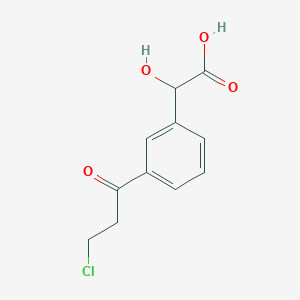
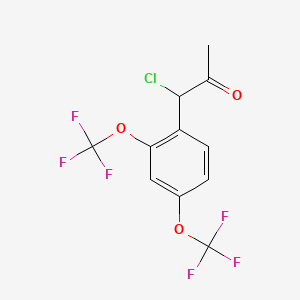
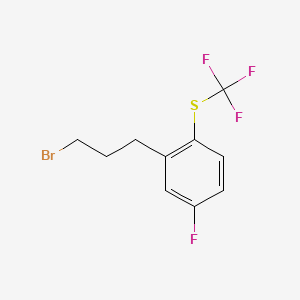
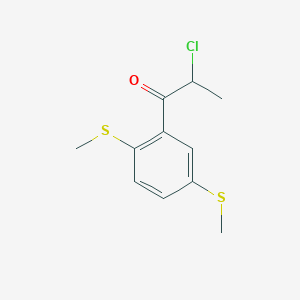
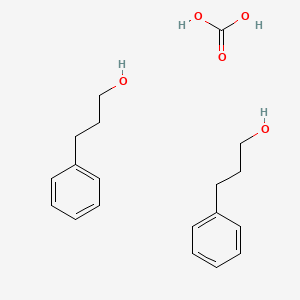

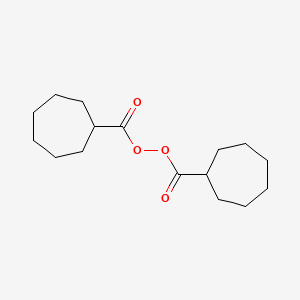
![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
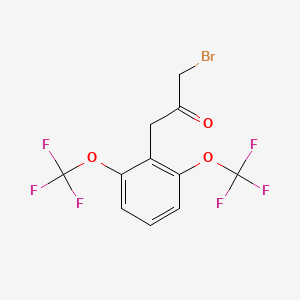
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
